![molecular formula C19H12FN3OS B14955586 (5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955586.png)
(5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylethenyl group, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the triazolothiazole core, potentially converting it into a more saturated ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated triazolothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.
Mechanism of Action
The mechanism by which (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazolothiazole core is particularly important for its binding affinity, while the fluorophenyl and phenylethenyl groups contribute to its specificity and potency.
Comparison with Similar Compounds
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness: The presence of the fluorophenyl group in (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from its chlorinated and brominated analogs, which may have different biological activities and chemical reactivities.
Properties
Molecular Formula |
C19H12FN3OS |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12FN3OS/c20-15-9-6-14(7-10-15)12-16-18(24)23-19(25-16)21-17(22-23)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12- |
InChI Key |
WPHYMRNIIRBOFF-NJAVVXAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
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